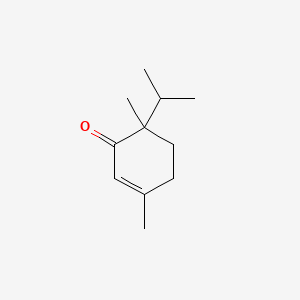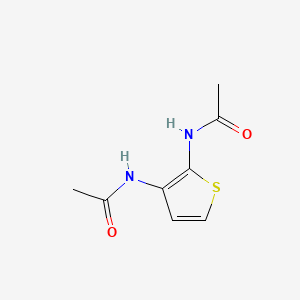
2,3-Diacetylaminothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,3-Diacétylaminothiophène est un composé hétérocyclique caractérisé par un cycle thiophène substitué par des groupes acétylamino aux positions 2 et 3. Les dérivés du thiophène sont connus pour leurs applications diverses en chimie médicinale, en science des matériaux et en chimie industrielle, en raison de leurs propriétés structurelles et électroniques uniques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2,3-Diacétylaminothiophène implique généralement l'acétylation du 2,3-diaminothiophène. Une méthode courante consiste à faire réagir le 2,3-diaminothiophène avec l'anhydride acétique sous reflux. La réaction se déroule comme suit :
2,3-diaminothiophène+2Anhydride acétique→2,3-Diacétylaminothiophène+2Acide acétique
La réaction est généralement réalisée sous atmosphère inerte pour éviter l'oxydation et d'autres réactions secondaires .
Méthodes de production industrielle : La production industrielle du 2,3-Diacétylaminothiophène peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. Des approches de chimie verte, telles que l'utilisation de solvants et de catalyseurs respectueux de l'environnement, sont également explorées pour rendre le processus plus durable .
Analyse Des Réactions Chimiques
Types de réactions : Le 2,3-Diacétylaminothiophène peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les groupes acétylamino en groupes amino.
Substitution : Les réactions de substitution électrophile peuvent introduire différents substituants sur le cycle thiophène.
Réactifs et conditions courants :
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs électrophiles comme le brome ou des agents de chloration peuvent être utilisés pour les réactions de substitution.
Produits majeurs :
Oxydation : Sulfoxydes et sulfones.
Réduction : 2,3-Diaminothiophène.
Substitution : Divers thiophènes substitués en fonction de l'électrophile utilisé.
Applications De Recherche Scientifique
Le 2,3-Diacétylaminothiophène a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production de semi-conducteurs organiques et d'autres matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du 2,3-Diacétylaminothiophène implique son interaction avec des cibles moléculaires spécifiques. Les groupes acétylamino peuvent former des liaisons hydrogène avec des macromolécules biologiques, influençant leur activité. Le cycle thiophène peut participer à des interactions π-π, modulant davantage les effets du composé. Des études détaillées sont nécessaires pour élucider les voies et les cibles exactes impliquées .
Composés similaires :
2-Acétylaminothiophène : Manque le deuxième groupe acétylamino, ce qui conduit à une réactivité et des applications différentes.
3-Acétylaminothiophène : Similaire au 2,3-Diacétylaminothiophène, mais avec un seul groupe acétylamino.
2,3-Diaminothiophène : Précurseur du 2,3-Diacétylaminothiophène, avec des propriétés chimiques différentes.
Unicité : Le 2,3-Diacétylaminothiophène est unique en raison de la présence de deux groupes acétylamino, ce qui améliore sa capacité à participer à des liaisons hydrogène et à d'autres interactions. Ceci en fait un composé précieux pour diverses applications en chimie, en biologie et dans l'industrie .
Mécanisme D'action
The mechanism of action of 2,3-Diacetylaminothiophene involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparaison Avec Des Composés Similaires
2-Acetylaminothiophene: Lacks the second acetylamino group, leading to different reactivity and applications.
3-Acetylaminothiophene: Similar to 2,3-Diacetylaminothiophene but with only one acetylamino group.
2,3-Diaminothiophene: Precursor to this compound, with different chemical properties.
Uniqueness: this compound is unique due to the presence of two acetylamino groups, which enhance its ability to participate in hydrogen bonding and other interactions. This makes it a valuable compound for various applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
90007-38-8 |
|---|---|
Formule moléculaire |
C8H10N2O2S |
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
N-(2-acetamidothiophen-3-yl)acetamide |
InChI |
InChI=1S/C8H10N2O2S/c1-5(11)9-7-3-4-13-8(7)10-6(2)12/h3-4H,1-2H3,(H,9,11)(H,10,12) |
Clé InChI |
LXJIEFNJYXFBGP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(SC=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





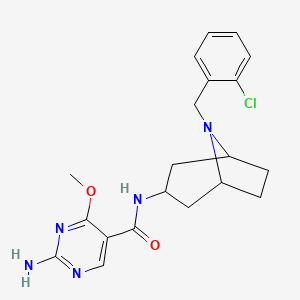



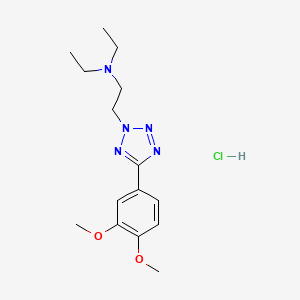

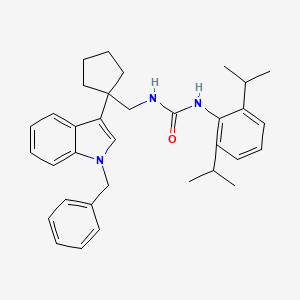

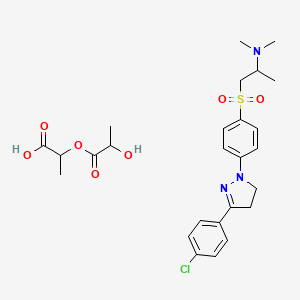
![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
